Cas no 85233-13-2 (3,5-Dibromo-2-fluorotoluene)

3,5-Dibromo-2-fluorotoluene is a halogenated aromatic compound with the molecular formula C₇H₅Br₂F. This derivative of toluene features bromine substituents at the 3 and 5 positions and a fluorine atom at the 2 position, enhancing its reactivity for further functionalization. Its high purity and stability make it suitable for use as an intermediate in pharmaceutical and agrochemical synthesis, particularly in cross-coupling reactions such as Suzuki-Miyaura or Buchwald-Hartwig amination. The electron-withdrawing effects of the halogens facilitate selective electrophilic substitutions, while its crystalline solid form ensures ease of handling. This compound is valued for its versatility in constructing complex molecular frameworks in organic chemistry.
3,5-Dibromo-2-fluorotoluene structure
3,5-Dibromo-2-fluorotoluene structure
Product name:3,5-Dibromo-2-fluorotoluene
CAS No:85233-13-2
MF:C7H5Br2F
MW:267.921004056931
CID:3157494
PubChem ID:44891115

3,5-Dibromo-2-fluorotoluene Chemical and Physical Properties

Names and Identifiers

    • 3,5-Dibromo-2-fluorotoluene
    • 85233-13-2
    • E90249
    • SCHEMBL13550087
    • MFCD09800763
    • 1,5-dibromo-2-fluoro-3-methylbenzene
    • MDL: MFCD09800763
    • Inchi: InChI=1S/C7H5Br2F/c1-4-2-5(8)3-6(9)7(4)10/h2-3H,1H3
    • InChI Key: FGAFUBIRVFOJQI-UHFFFAOYSA-N
    • SMILES: CC1=CC(=CC(=C1F)Br)Br

Computed Properties

  • Exact Mass: 267.87215Da
  • Monoisotopic Mass: 265.87420Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 0
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 0
  • Complexity: 118
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.8
  • Topological Polar Surface Area: 0Ų

3,5-Dibromo-2-fluorotoluene Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Alichem
A010006437-250mg
3,5-Dibromo-2-fluorotoluene
85233-13-2 97%
250mg
$489.60 2023-08-31
Fluorochem
035072-1g
3,5-Dibromo-2-fluorotoluene
85233-13-2 95%
1g
£258.00 2022-03-01
A2B Chem LLC
AI57225-5g
3,5-Dibromo-2-fluorotoluene
85233-13-2 97%
5g
$825.00 2024-04-19
1PlusChem
1P00IE21-5g
3,5-Dibromo-2-fluorotoluene
85233-13-2 97%
5g
$975.00 2025-02-28
eNovation Chemicals LLC
Y1238129-500mg
3,5-Dibromo-2-fluorotoluene
85233-13-2 97%
500mg
$350 2025-02-24
eNovation Chemicals LLC
Y1238129-500mg
3,5-Dibromo-2-fluorotoluene
85233-13-2 97%
500mg
$350 2025-02-26
eNovation Chemicals LLC
Y1238129-1g
3,5-Dibromo-2-fluorotoluene
85233-13-2 97%
1g
$460 2025-02-26
eNovation Chemicals LLC
Y1238129-5g
3,5-Dibromo-2-fluorotoluene
85233-13-2 97%
5g
$1400 2024-06-06
Alichem
A010006437-500mg
3,5-Dibromo-2-fluorotoluene
85233-13-2 97%
500mg
$790.55 2023-08-31
Alichem
A010006437-1g
3,5-Dibromo-2-fluorotoluene
85233-13-2 97%
1g
$1564.50 2023-08-31

Additional information on 3,5-Dibromo-2-fluorotoluene

Professional Introduction to 3,5-Dibromo-2-fluorotoluene (CAS No. 85233-13-2)

3,5-Dibromo-2-fluorotoluene, a compound with the chemical formula C₇H₅Br₂F, is a significant intermediate in the field of organic synthesis and pharmaceutical development. This compound, identified by its unique CAS number 85233-13-2, has garnered attention due to its versatile applications in the synthesis of complex molecules. Its molecular structure, featuring both bromine and fluorine substituents, makes it a valuable building block for various chemical transformations.

The 3,5-Dibromo-2-fluorotoluene molecule exhibits a distinct aromatic ring system with electron-withdrawing groups at the 3rd and 5th positions and a fluorine atom at the 2nd position. This arrangement imparts unique reactivity patterns that are exploited in synthetic chemistry. The presence of multiple halogen atoms enhances its utility as a precursor in cross-coupling reactions, which are fundamental to modern drug discovery and material science.

In recent years, the pharmaceutical industry has seen a surge in the use of halogenated aromatic compounds due to their ability to modulate biological activity. The 3,5-Dibromo-2-fluorotoluene compound has been extensively studied for its role in developing novel therapeutic agents. Its incorporation into drug candidates has shown promise in targeting various diseases, including cancer and infectious disorders. The fluorine atom, in particular, is known for its ability to improve metabolic stability and binding affinity in drug molecules.

One of the most compelling aspects of 3,5-Dibromo-2-fluorotoluene is its participation in palladium-catalyzed cross-coupling reactions. These reactions are pivotal in constructing complex organic frameworks and have been instrumental in the synthesis of biologically active compounds. The bromine atoms serve as excellent leaving groups, facilitating nucleophilic substitution reactions that can introduce diverse functional groups onto the aromatic core. This flexibility makes it an indispensable tool for medicinal chemists.

The synthesis of 3,5-Dibromo-2-fluorotoluene typically involves fluorination and bromination processes on toluene derivatives. Advanced synthetic methodologies have been developed to achieve high yields and selectivity in these transformations. Recent advancements in flow chemistry have further enhanced the efficiency of producing this compound on an industrial scale. These innovations not only improve cost-effectiveness but also minimize waste generation, aligning with sustainable chemistry principles.

In academic research, the study of 3,5-Dibromo-2-fluorotoluene has led to significant insights into molecular reactivity and design. Researchers have explored its derivatives as probes for understanding enzyme mechanisms and as scaffolds for developing new drugs. For instance, modifications of this compound have resulted in molecules with enhanced binding properties to therapeutic targets. Such findings underscore its importance as a chemical entity with broad applicability.

The role of halogenated aromatics like 3,5-Dibromo-2-fluorotoluene extends beyond pharmaceuticals into materials science. Their unique electronic properties make them suitable for applications in organic electronics, including light-emitting diodes (OLEDs) and semiconductors. The ability to fine-tune these properties through structural modifications has opened new avenues for innovation in this field.

Economic considerations also play a crucial role in the utilization of CAS number 85233-13-2. As demand for high-purity intermediates grows, manufacturers are investing in scalable production methods that ensure consistent quality. This trend reflects the broader shift towards greener chemistry practices, where efficiency and environmental impact are prioritized alongside cost-effectiveness.

The future prospects of 3,5-Dibromo-2-fluorotoluene are promising, with ongoing research uncovering new synthetic pathways and applications. Collaborative efforts between academia and industry are expected to drive further innovation in this domain. As our understanding of molecular interactions deepens, compounds like this will continue to play a pivotal role in advancing chemical sciences.

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